1-Azabicyclo[1.1.1]pentane 1-Azabicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.: 34743-91-4
VCID: VC16215922
InChI: InChI=1S/C4H7N/c1-4-2-5(1)3-4/h4H,1-3H2
SMILES:
Molecular Formula: C4H7N
Molecular Weight: 69.11 g/mol

1-Azabicyclo[1.1.1]pentane

CAS No.: 34743-91-4

Cat. No.: VC16215922

Molecular Formula: C4H7N

Molecular Weight: 69.11 g/mol

* For research use only. Not for human or veterinary use.

1-Azabicyclo[1.1.1]pentane - 34743-91-4

Specification

CAS No. 34743-91-4
Molecular Formula C4H7N
Molecular Weight 69.11 g/mol
IUPAC Name 1-azabicyclo[1.1.1]pentane
Standard InChI InChI=1S/C4H7N/c1-4-2-5(1)3-4/h4H,1-3H2
Standard InChI Key YPXAQMFCLMNWCD-UHFFFAOYSA-N
Canonical SMILES C1C2CN1C2

Introduction

Structural and Electronic Properties

The core structure of 1-azabicyclo[1.1.1]pentane consists of a bicyclo[1.1.1]pentane framework where one bridgehead carbon is replaced by a nitrogen atom (Figure 1). This substitution introduces significant strain, with bond angles deviating from ideal tetrahedral geometry, and imparts unique electronic characteristics due to the nitrogen's lone pair. Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC₄H₇N
Molecular weight69.11 g/mol
Exact mass69.05780 Da
Polar surface area3.24 Ų

The nitrogen atom’s position at the bridgehead creates a distinct electronic environment, influencing reactivity and intermolecular interactions. Computational studies suggest that the lone pair on nitrogen participates in hyperconjugation with adjacent C–C σ-bonds, potentially stabilizing the structure despite its strain .

Synthetic Approaches and Challenges

Functionalization of Preformed Cores

Derivatization of simpler bicyclo[1.1.1]pentane scaffolds offers another pathway. For instance, halogenated analogs like 1-bromobicyclo[1.1.1]pentane undergo nucleophilic substitution at the bridgehead, which could be extended to amination reactions. Challenges include controlling regioselectivity and mitigating strain-induced side reactions.

Physicochemical and Pharmacological Profile

Solubility and Stability

The incorporation of nitrogen enhances polarity compared to all-carbon bicyclo[1.1.1]pentanes, potentially improving aqueous solubility—a critical factor in drug bioavailability. Preliminary stability studies on related azabicyclo compounds indicate resistance to metabolic degradation under physiological conditions , though the steric environment of the bridgehead nitrogen may influence susceptibility to enzymatic oxidation.

Applications in Medicinal Chemistry

Kinase Inhibitors

The rigid geometry of bicyclo[1.1.1]pentanes facilitates selective interactions with ATP-binding pockets in kinases. Azabicyclo variants could exploit hydrogen-bonding capabilities of the bridgehead nitrogen to enhance target engagement. For example, BCP-containing imatinib analogs demonstrated retained activity against Bcr-Abl kinases , highlighting the scaffold’s versatility.

Central Nervous System (CNS) Therapeutics

The low polar surface area (3.24 Ų) of 1-azabicyclo[1.1.1]pentane aligns with Lipinski’s criteria for blood-brain barrier penetration. Recent work on fluorinated BCPs as serotonin receptor modulators underscores potential CNS applications, though nitrogen’s impact on passive diffusion requires further study.

Peptidomimetics

Incorporating azabicyclo motifs into peptide backbones can restrict conformational flexibility, enhancing proteolytic stability. The Gomez group utilized BCP-containing amino acids to stabilize β-turn structures , a strategy extendable to nitrogenated analogs for targeting protein-protein interactions.

Challenges and Future Directions

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